What is the role of adenosine deaminase in purine metabolism?
What is the role of adenosine deaminase in purine metabolism?
An In-depth Technical Guide on the Role of Adenosine (B11128) Deaminase in Purine (B94841) Metabolism
Introduction
Adenosine deaminase (ADA), also known as adenosine aminohydrolase, is a critical enzyme in the purine salvage pathway.[1][2] This ubiquitous enzyme, found in organisms from bacteria to humans, plays a central role in the metabolism of purines, which are essential components of nucleic acids, coenzymes, and signaling molecules.[3] ADA catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively.[3][4][5] Its function is vital for the proper development and maintenance of the immune system, and its dysregulation is associated with severe pathologies, most notably Severe Combined Immunodeficiency (SCID).[1][4] This guide provides a comprehensive overview of ADA's enzymatic function, its role in metabolic and signaling pathways, its clinical significance, and the methodologies used to study its activity, tailored for researchers and drug development professionals.
Enzymatic Function and Catalytic Mechanism
ADA's primary enzymatic role is the irreversible conversion of adenosine and deoxyadenosine (B7792050) into their respective inosine nucleosides.[4] This reaction is a key step in the purine salvage pathway, preventing the accumulation of adenosine and its derivatives.[6]
Biochemical Reaction: The reaction involves the substitution of the C6 amino group on the purine ring with a hydroxyl group, releasing ammonia (B1221849) in the process.[4]
-
Adenosine + H₂O → Inosine + NH₃
-
2'-Deoxyadenosine + H₂O → 2'-Deoxyinosine + NH₃
Caption: The core enzymatic reaction catalyzed by Adenosine Deaminase (ADA).
Catalytic Mechanism: The catalytic mechanism of ADA involves a stereospecific addition-elimination process facilitated by a zinc ion (Zn²⁺) cofactor located in the active site.[1][5][]
-
Activation of Water: The Zn²⁺ ion, acting as a Lewis acid, coordinates with a water molecule, increasing its acidity.[1]
-
Nucleophilic Attack: The activated water molecule is deprotonated by the residue Asp295, forming a hydroxide (B78521) ion. This potent nucleophile then attacks the C6 carbon of the adenosine substrate, forming a tetrahedral intermediate.[1][] His238 helps to orient the water molecule for the attack.[1]
-
Protonation: Glu217 donates a proton to the N1 of the purine ring to stabilize the intermediate.[]
-
Ammonia Elimination: The amino group at C6 is protonated, forming ammonia (NH₃), a good leaving group. The collapse of the tetrahedral intermediate results in the elimination of ammonia and the formation of the product, inosine.[4][]
-
Product Release: The product, inosine, is released from the active site, which is then regenerated by binding another water molecule to the Zn²⁺ ion.[]
Role in Purine Metabolism and Adenosine Homeostasis
ADA is a cornerstone of the purine salvage pathway, a metabolic route that recycles purine bases generated from the degradation of nucleic acids.[1][8]
Pathway Overview: Adenosine and deoxyadenosine are produced from the breakdown of ATP, RNA, and DNA.[2][8] ADA's action prevents their accumulation. The resulting inosine can be further catabolized by purine nucleoside phosphorylase (PNP) to hypoxanthine.[1] Hypoxanthine can either be salvaged back into the purine nucleotide pool via the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or be irreversibly oxidized to uric acid for excretion.[8]
The critical importance of this pathway is highlighted by the consequences of ADA deficiency. Without ADA, deoxyadenosine accumulates and is phosphorylated by kinases to form deoxyadenosine triphosphate (dATP).[6][9] High levels of dATP are cytotoxic, particularly to lymphocytes, because it inhibits the enzyme ribonucleotide reductase, which is essential for DNA synthesis and cell division.[6][9] This lymphotoxicity is the underlying cause of the severe combined immunodeficiency (SCID) seen in patients with ADA deficiency.[9][10]
Caption: The central role of ADA in the purine salvage pathway and its deficiency pathology.
Modulation of Adenosine Signaling
Beyond its intracellular metabolic role, ADA is a key regulator of extracellular adenosine signaling.[11][12] Extracellular adenosine is a potent signaling molecule that exerts its effects by binding to four G-protein coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[6][11]
-
A₁ and A₃ Receptors: Couple to inhibitory G-proteins (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP).[11]
-
A₂ₐ and A₂ₑ Receptors: Couple to stimulatory G-proteins (Gαs), causing an increase in intracellular cAMP.[6][11]
Adenosine signaling plays a crucial role in fine-tuning the immune response, often acting as an anti-inflammatory and immunosuppressive agent.[6][13] Ecto-ADA, which can be anchored to the cell surface through binding proteins like CD26 (dipeptidyl peptidase-4), degrades extracellular adenosine, thereby terminating its signaling.[5][6] By controlling the concentration of adenosine available to bind to its receptors, ADA acts as a critical switch, modulating cellular responses and immune cell activation.[12] In ADA deficiency, the accumulation of extracellular adenosine leads to excessive stimulation of adenosine receptors, which can contribute to impaired lymphocyte function.[6]
Caption: ADA's role in modulating extracellular adenosine receptor signaling pathways.
Quantitative Data
Table 1: Enzyme Kinetic Parameters for Adenosine Deaminase
| Enzyme Source/Substrate | Kₘ (mM) | Vₘₐₓ | k꜀ₐₜ (s⁻¹) | Optimal pH | Reference(s) |
| Human Lymphocyte-rich PBMCs (Substrate: Adenosine) | 0.103 ± 0.051 | 0.025 ± 0.001 nmol NH₃·mg⁻¹·s⁻¹ | - | 6.0 - 7.4 | [14] |
| Murine ADA (Substrate: Adenosine) | - | - | 240 | - | [] |
| Bovine ADA (Substrate: Viramidine) | 0.46 (at pH 9.0) | - | 26 (at pH 9.0) | 10.0 | [15] |
| Bovine ADA (Substrate: Ribavirin) | - | - | 0.26 | Bell-shaped (pKa 5.9, pKb 8.4) | [15] |
| Bovine ADA (Substrate: Adenosine) | - | - | - | Bell-shaped (pKa 5.6, pKb 8.3) | [15] |
Table 2: Inhibition Constants for Common ADA Inhibitors
| Inhibitor | Type of Inhibition | Kᵢ / IC₅₀ | Enzyme Source/Conditions | Reference(s) |
| Pentostatin (Deoxycoformycin) | Irreversible/Transition-State | 2.5 pM (Kᵢ) | Not Specified | [16] |
| Pentostatin (Deoxycoformycin) | Non-competitive | 1.2 ± 0.2 nM (Kᵢ) | Murine ADA in Tris buffer | [17] |
| EHNA | Competitive | 1.7 ± 0.6 nM (Kᵢ) | Murine ADA in Tris buffer | [17] |
| EHNA | - | 1.0 ± 0.2 nM (Kᵢ) | Murine ADA in PBS | [17] |
| Cladribine | Purine Nucleoside Analog | - | - | [16] |
| Hibifolin | Flavonol Glycoside | 49.92 µM (Kᵢ) | Not Specified | [16] |
| Aspirin (B1665792) | Competitive | 42.8 µM (Kᵢ at 27°C) | 50 mM phosphate (B84403) buffer | [18] |
| Diclofenac (B195802) | Competitive | 56.4 µM (Kᵢ at 27°C) | 50 mM phosphate buffer | [18] |
| Compound D011 182 | - | 19.95 µg/ml (IC₅₀) | Bovine Lung ADA | [19] |
Table 3: Relative Expression of ADA Isoforms in Human Tissues
| Tissue | ADA1 Expression | ADA2 Expression | Reference(s) |
| Immune System | |||
| Lymph Node | High | Enriched | [20][21] |
| Spleen | Intermediate | Enriched | [20][21] |
| Thymus | Very High | - | [1][20] |
| Monocytes | Enriched | Enriched | [21] |
| T-cells / Lymphocytes | Very High | - | [10][20][21] |
| Gastrointestinal Tract | |||
| Duodenum | Enriched | - | [1][21][22] |
| Small Intestine | High | - | [22] |
| Liver | Low | - | [20][23] |
| Other | |||
| Cerebral Cortex | Low | - | [20] |
| Kidney | Low | - | [20] |
| Lung | - | Enriched | [21] |
Expression levels are qualitative summaries from referenced sources.
Experimental Protocols
Principle of Spectrophotometric ADA Activity Assay
A widely used method for determining ADA activity is the colorimetric assay based on the Berthelot reaction, which measures the ammonia produced from the deamination of adenosine. Another common approach involves coupled enzymatic reactions that lead to a product measurable by spectrophotometry.
Methodology based on Giusti & Galanti (Ammonia Detection):
-
Sample Preparation: A biological sample (e.g., serum, pleural fluid, or cell lysate) is prepared. For intracellular ADA, erythrocytes or lymphocytes are lysed to release the enzyme.[14][24]
-
Reaction Initiation: The sample is incubated with a buffered solution containing a saturating concentration of adenosine at a controlled temperature (e.g., 37°C) and pH (e.g., 6.5-7.4).[14]
-
Enzymatic Reaction: ADA present in the sample catalyzes the conversion of adenosine to inosine, releasing ammonia (NH₃).
-
Reaction Termination & Color Development: The reaction is stopped after a fixed time. The amount of ammonia produced is quantified using the Berthelot reaction:
-
Ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium, catalyzed by sodium nitroprusside.
-
This reaction forms a stable blue-colored indophenol (B113434) complex.
-
-
Spectrophotometric Measurement: The absorbance of the indophenol blue complex is measured at a specific wavelength (e.g., 620-630 nm). The absorbance is directly proportional to the concentration of ammonia produced, and thus to the ADA activity in the sample.
-
Quantification: ADA activity is calculated by comparing the sample's absorbance to a standard curve prepared with known concentrations of ammonium (B1175870) chloride and is typically expressed in Units per Liter (U/L), where one unit corresponds to the amount of enzyme that liberates 1 µmol of ammonia from adenosine per minute under standard conditions.
Caption: A generalized workflow for a colorimetric ADA activity assay.
Conclusion
Adenosine deaminase is far more than a simple metabolic enzyme; it is a multifaceted protein critical for purine homeostasis, immune cell development, and the regulation of potent signaling pathways.[1][25] Its central role is underscored by the devastating immunodeficiency resulting from its genetic absence and its utility as a diagnostic marker in various inflammatory and infectious diseases.[6][23] For researchers and drug development professionals, a deep understanding of ADA's catalytic mechanism, its interaction with inhibitors, and its complex biological functions is essential for designing novel therapeutics, whether for treating ADA-SCID through enzyme replacement or gene therapy, or for modulating immune responses in cancer and autoimmune diseases.[3][26]
References
- 1. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine deaminase: functional implications and different classes of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. proteopedia.org [proteopedia.org]
- 6. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoimmune Dysregulation and Purine Metabolism in Adenosine Deaminase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine deaminase deficiency - Wikipedia [en.wikipedia.org]
- 10. ADA gene: MedlinePlus Genetics [medlineplus.gov]
- 11. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Adenosine and Adenosine Deaminase Contrary Manifestations in Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Rapid determination of adenosine deaminase kinetics using fast-scan cyclic voltammetry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Kinetic, thermodynamic and statistical studies on the inhibition of adenosine deaminase by aspirin and diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2024.febscongress.org [2024.febscongress.org]
- 20. Adenosine deaminase activity in thymus and other human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Distinct Roles of Adenosine Deaminase Isoenzymes ADA1 and ADA2: A Pan-Cancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tissue expression of ADA - Summary - The Human Protein Atlas [proteinatlas.org]
- 23. Interpretation on Clinical Significance of Adenosine Deaminase (ADA) - Hipro Biotechnology Co.,Ltd [hipro.us]
- 24. Quantitative measurement of adenosine deaminase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. What are Adenosine deaminase replacements and how do they work? [synapse.patsnap.com]
